molecular formula C13H21NO4S B1409046 tert-Butyl 2-thia-8-azaspiro[4.5]dec-3-ene-8-carboxylate 2,2-dioxide CAS No. 1858251-93-0

tert-Butyl 2-thia-8-azaspiro[4.5]dec-3-ene-8-carboxylate 2,2-dioxide

Cat. No.: B1409046
CAS No.: 1858251-93-0
M. Wt: 287.38 g/mol
InChI Key: RVNMDGPXZLMTSG-UHFFFAOYSA-N
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Description

tert-Butyl 2-thia-8-azaspiro[4.5]dec-3-ene-8-carboxylate 2,2-dioxide is a complex organic compound with the molecular formula C13H21NO4S and a molecular weight of 287.37 g/mol . This compound is characterized by its unique spirocyclic structure, which includes a sulfur atom and a nitrogen atom within the ring system. It is often used in various chemical and pharmaceutical research applications due to its distinctive chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl 2-thia-8-azaspiro[4.5]dec-3-ene-8-carboxylate 2,2-dioxide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the reaction of a suitable amine with a thioester, followed by cyclization to form the spirocyclic structure. The reaction conditions often require the use of a base, such as sodium hydride, and an appropriate solvent, like tetrahydrofuran (THF), under an inert atmosphere .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis. This includes optimizing reaction conditions for larger volumes, ensuring the purity of the final product through recrystallization or chromatography, and implementing safety measures to handle reactive intermediates and by-products.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 2-thia-8-azaspiro[4.5]dec-3-ene-8-carboxylate 2,2-dioxide undergoes various chemical reactions, including:

    Oxidation: The sulfur atom in the compound can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to remove the tert-butyl group or to modify the spirocyclic structure.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like amines or alcohols for substitution reactions. The reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

tert-Butyl 2-thia-8-azaspiro[4.5]dec-3-ene-8-carboxylate 2,2-dioxide has several scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of more complex molecules, particularly in the development of spirocyclic compounds with potential biological activity.

    Biology: The compound’s unique structure makes it a valuable tool for studying enzyme interactions and protein-ligand binding.

    Medicine: Research into its derivatives has shown potential for developing new pharmaceuticals, particularly in the areas of antimicrobial and anticancer agents.

    Industry: It is used in the development of new materials with specific properties, such as improved stability or reactivity.

Mechanism of Action

The mechanism of action of tert-Butyl 2-thia-8-azaspiro[4.5]dec-3-ene-8-carboxylate 2,2-dioxide involves its interaction with molecular targets, such as enzymes or receptors. The spirocyclic structure allows it to fit into specific binding sites, potentially inhibiting or modulating the activity of target proteins. The sulfur and nitrogen atoms within the ring system can form hydrogen bonds or coordinate with metal ions, further influencing its biological activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

tert-Butyl 2-thia-8-azaspiro[4.5]dec-3-ene-8-carboxylate 2,2-dioxide is unique due to its specific combination of sulfur and nitrogen atoms within the spirocyclic structure. This configuration provides distinct chemical reactivity and biological activity, making it a valuable compound for research and development in various scientific fields .

Biological Activity

tert-Butyl 2-thia-8-azaspiro[4.5]dec-3-ene-8-carboxylate 2,2-dioxide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological properties, mechanisms of action, and relevant research findings related to this compound.

  • Molecular Formula : C13H23NO2S
  • Molecular Weight : 253.34 g/mol
  • CAS Number : 1679336-62-9

Biological Activity Overview

The biological activity of tert-butyl 2-thia-8-azaspiro[4.5]dec-3-ene-8-carboxylate has been explored through various studies, focusing on its potential as an anticancer agent, its effects on enzyme inhibition, and other pharmacological properties.

Anticancer Activity

Research indicates that compounds with a similar spiro structure exhibit notable anticancer properties. For instance, derivatives of spiro compounds have shown significant inhibition of tumor cell proliferation in various cancer cell lines.

Compound Cell Line Inhibition (%) IC50 (µM)
Compound AMDA-MB-23120–65%1.60
Compound BPANC-1115–144%0.31
Compound CSK-MEL-3090%0.07

The compound's effectiveness varies across different cell lines, suggesting a structure-activity relationship that merits further investigation.

Enzyme Inhibition

A key area of research involves the inhibition of specific enzymes such as 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1). The compound has demonstrated promising inhibitory effects, with an IC50 value indicating strong potency.

Enzyme IC50 (µM) Selectivity
11β-HSD10.07Higher than carbenoxolone
11β-HSD21.55Lower selectivity

The selectivity profile suggests that this compound could be a candidate for the development of drugs targeting metabolic disorders associated with glucocorticoid metabolism.

The mechanisms through which tert-butyl 2-thia-8-azaspiro[4.5]dec-3-ene-8-carboxylate exerts its biological effects are still under investigation. Preliminary studies suggest that its activity may be attributed to:

  • Interaction with Enzymes : The compound's structural features allow it to bind effectively to enzyme active sites.
  • Induction of Apoptosis : Evidence indicates that similar compounds can trigger programmed cell death in cancer cells.
  • Antioxidant Properties : The potential for reducing oxidative stress may contribute to its anticancer effects.

Case Studies and Research Findings

Recent studies have highlighted the biological relevance of this compound:

  • Study on Anticancer Effects : A study published in MDPI demonstrated that derivatives similar to tert-butyl 2-thia showed over 50% inhibition of cancer cell proliferation at concentrations as low as 10 µM .
  • Enzyme Inhibition Research : Another study focused on the selectivity of spiro compounds against various isoforms of enzymes relevant to metabolic diseases, emphasizing the potential therapeutic applications .
  • Safety Profile : According to PubChem data, the compound is noted for causing skin and eye irritation, which is crucial for evaluating its safety in therapeutic contexts .

Properties

IUPAC Name

tert-butyl 2,2-dioxo-2λ6-thia-8-azaspiro[4.5]dec-3-ene-8-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H21NO4S/c1-12(2,3)18-11(15)14-7-4-13(5-8-14)6-9-19(16,17)10-13/h6,9H,4-5,7-8,10H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RVNMDGPXZLMTSG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2(CC1)CS(=O)(=O)C=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H21NO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.38 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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tert-Butyl 2-thia-8-azaspiro[4.5]dec-3-ene-8-carboxylate 2,2-dioxide
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tert-Butyl 2-thia-8-azaspiro[4.5]dec-3-ene-8-carboxylate 2,2-dioxide
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tert-Butyl 2-thia-8-azaspiro[4.5]dec-3-ene-8-carboxylate 2,2-dioxide
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tert-Butyl 2-thia-8-azaspiro[4.5]dec-3-ene-8-carboxylate 2,2-dioxide
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tert-Butyl 2-thia-8-azaspiro[4.5]dec-3-ene-8-carboxylate 2,2-dioxide
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tert-Butyl 2-thia-8-azaspiro[4.5]dec-3-ene-8-carboxylate 2,2-dioxide

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